molecular formula C15H10ClN3OS B2929304 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 393839-08-2

3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2929304
CAS No.: 393839-08-2
M. Wt: 315.78
InChI Key: KCEVOHXULJUIFT-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved results, thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Research involving similar structures has demonstrated antimicrobial potential. For instance, the study on quinazolinones derivatives, which share structural features with 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, showed antibacterial and antifungal activities. This suggests that compounds with similar structures could be explored for antimicrobial applications (Naganagowda & Petsom, 2011).

Cytotoxic Activity

Another area of research is the synthesis and evaluation of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. These compounds have shown significant cytotoxicity against several human cancer cell lines, highlighting the potential for developing anticancer therapies based on similar chemical structures (Adhami et al., 2014).

Inhibition of VEGFR-2 Kinase Activity

Compounds related to this compound have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This suggests potential applications in inhibiting angiogenesis, which is crucial for cancer progression and other diseases characterized by abnormal blood vessel growth (Borzilleri et al., 2006).

Selective Sensing Materials

Research on derivatives of similar compounds has led to the development of selective sensing materials for detecting trace amounts of chromium in various samples. This indicates potential applications in environmental monitoring and the development of sensors based on the chemical properties of this compound and its derivatives (Hajiaghababaei et al., 2016).

Safety and Hazards

While specific safety and hazard information for “3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” is not available in the retrieved results, similar compounds have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-chloro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-12-3-1-2-11(8-12)14(20)19-15-18-13(9-21-15)10-4-6-17-7-5-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEVOHXULJUIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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